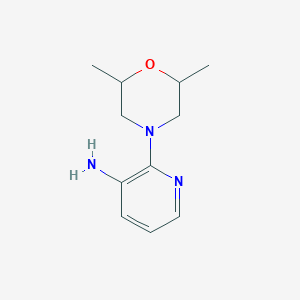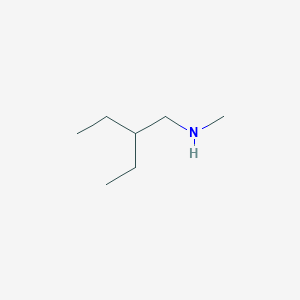
5-Chloro-6-methoxynicotinic acid
Overview
Description
5-Chloro-6-methoxynicotinic acid is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 6th position on the pyridine ring
Mechanism of Action
Target of Action
5-Chloro-6-methoxynicotinic acid is a precursor to the antibiotic Cepaciamide . Cepaciamide has been shown to be a potent inhibitor of bacterial growth, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Mode of Action
It is known that it undergoes various esterification and cyclization reactions to synthesize cepaciamide . Cepaciamide then acts as a potent inhibitor of bacterial growth .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role as a precursor to Cepaciamide. The synthesis of Cepaciamide involves various esterification and cyclization reactions . The resulting Cepaciamide then inhibits bacterial growth, affecting the biochemical pathways within the bacteria .
Pharmacokinetics
As a precursor to cepaciamide, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to influence the bioavailability of cepaciamide .
Result of Action
The primary result of the action of this compound is the synthesis of Cepaciamide, which has been shown to be a potent inhibitor of bacterial growth . This results in the inhibition of the growth of certain gram-positive bacteria .
Action Environment
The action of this compound, and subsequently Cepaciamide, can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other substances that could interfere with its action . .
Biochemical Analysis
Biochemical Properties
5-Chloro-6-methoxynicotinic acid plays a significant role in biochemical reactions, particularly in the inhibition of bacterial growth. It interacts with various enzymes and proteins, including those involved in esterification and cyclization reactions. One notable interaction is with the enzyme responsible for the synthesis of cepaciamide, an antibiotic derived from this compound. This interaction inhibits the growth of gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce changes in the expression of specific genes involved in stress responses and metabolic pathways. Additionally, this compound has been observed to impact the autophagy machinery, which is crucial for cellular adaptation and survival under stress conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition. The compound binds to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, this compound inhibits the enzyme responsible for the synthesis of cepaciamide, leading to the inhibition of bacterial growth. This inhibition is crucial for its antibiotic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time. Long-term exposure to the compound has been associated with sustained inhibition of bacterial growth and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit bacterial growth without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including damage to cellular structures and disruption of metabolic processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis of antibiotics. The compound interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can influence metabolic flux and the levels of various metabolites within the cell. Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical and pharmaceutical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound may localize to the endoplasmic reticulum or mitochondria, impacting processes such as protein synthesis and energy production .
Preparation Methods
The synthesis of 5-Chloro-6-methoxynicotinic acid typically involves the chlorination and methoxylation of nicotinic acid derivatives. One common synthetic route includes the reaction of 6-methoxynicotinic acid with thionyl chloride to introduce the chlorine atom at the 5th position. The reaction conditions often require the use of an inert atmosphere and controlled temperatures to ensure the desired product’s purity and yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps such as recrystallization and chromatography to achieve high purity levels required for research and industrial applications.
Chemical Reactions Analysis
5-Chloro-6-methoxynicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Esterification and Cyclization: The carboxylic acid group can undergo esterification reactions to form esters, which can further participate in cyclization reactions to form more complex structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with potassium permanganate can yield carboxylate derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, esterification with methanol yields methyl esters, while cyclization reactions can produce various cyclic compounds.
Scientific Research Applications
5-Chloro-6-methoxynicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis and material science
Comparison with Similar Compounds
5-Chloro-6-methoxynicotinic acid can be compared with other nicotinic acid derivatives, such as:
6-Methoxynicotinic acid: Lacks the chlorine atom at the 5th position, resulting in different chemical reactivity and biological activity.
5-Chloronicotinic acid: Lacks the methoxy group at the 6th position, which affects its solubility and chemical properties.
Nicotinic acid: The parent compound, which lacks both the chlorine and methoxy groups, resulting in different chemical and biological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-chloro-6-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBFUAARMGZWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588466 | |
| Record name | 5-Chloro-6-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-85-3 | |
| Record name | 5-Chloro-6-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 884494-85-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1367918.png)
![2-[(2-Bromobenzoyl)amino]propanoic acid](/img/structure/B1367923.png)











